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Compound of Interest

Compound Name: 3-Acetoxypyridine

Cat. No.: B097638

Introduction

3-Acetoxypyridine, also known as pyridin-3-yl acetate, is a pyridine derivative of significant
interest in medicinal chemistry and drug development. Its structural motif is found in various
pharmacologically active compounds, making a thorough understanding of its physicochemical
properties essential for researchers. Spectroscopic analysis provides the foundational data for
structural elucidation and quality control. This guide offers an in-depth exploration of the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 3-
Acetoxypyridine, grounded in both experimental observations where available and
established spectroscopic principles. This document is intended for researchers, scientists, and
professionals in drug development seeking a comprehensive understanding of the
spectroscopic characteristics of this compound.

Molecular Structure and Spectroscopic Overview

The structure of 3-Acetoxypyridine, with the chemical formula C7H7NO3, consists of a pyridine
ring substituted at the 3-position with an acetoxy group. This arrangement of a heterocyclic
aromatic ring and an ester functional group gives rise to a unique spectroscopic fingerprint.
NMR spectroscopy reveals the electronic environment of the individual protons and carbons, IR
spectroscopy identifies the characteristic vibrational modes of the functional groups, and mass
spectrometry provides information on the molecular weight and fragmentation patterns,
confirming the overall structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. For 3-Acetoxypyridine, both 1H and 3C NMR provide critical information
about the arrangement of atoms.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: A 5-10 mg sample of 3-Acetoxypyridine is dissolved in approximately
0.6 mL of a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl sulfoxide-de
(DMSO-de), in a5 mm NMR tube. The choice of solvent is critical as it can influence
chemical shifts; CDCIs is a common choice for its ability to dissolve a wide range of organic
compounds.

e Instrumentation: Spectra are acquired on a high-field NMR spectrometer, such as a 400 or
500 MHz instrument.

e 1H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include
a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to
ensure a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired using a standard
pulse program. A larger number of scans (typically 256 or more) and a longer relaxation
delay (2-5 seconds) are necessary due to the lower natural abundance and smaller
gyromagnetic ratio of the 3C nucleus.

'H NMR Spectral Data and Interpretation

The *H NMR spectrum of 3-Acetoxypyridine is characterized by signals from the aromatic
protons of the pyridine ring and the methyl protons of the acetoxy group. The electron-
withdrawing nature of the nitrogen atom and the ester group significantly influences the
chemical shifts of the pyridine protons, causing them to appear in the downfield region.

Table 1: Predicted *H NMR Data for 3-Acetoxypyridine in CDCls
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] Chemical Shift (5, o Coupling Constant
Proton Assignment Multiplicity
ppm) (3, Hz)

H-2 ~8.5 Doublet of doublets ~4.8,1.5

H-6 ~8.4 Doublet of doublets ~4.8,1.5

H-4 ~7.8 Doublet of triplets ~8.0, 1.5

H-5 ~7.3 Doublet of doublets ~8.0, 4.8

-CHs (Acetyl) ~2.3 Singlet

Expertise & Experience: The predicted chemical shifts are based on the analysis of similar
pyridine derivatives. The protons at positions 2 and 6 are most deshielded due to their
proximity to the electronegative nitrogen atom. The proton at C-4 is deshielded by the inductive
effect of the ester group, while the proton at C-5 is in a more electron-rich environment. The
methyl protons of the acetyl group appear as a sharp singlet in the upfield region, characteristic
of an acetate moiety.

Caption: Predicted *H NMR spin-spin coupling for 3-Acetoxypyridine.

3C NMR Spectral Data and Interpretation

The 13C NMR spectrum provides information on all the carbon atoms in the molecule. The
chemical shifts are influenced by the hybridization and the electronic environment of each
carbon.

Table 2: Predicted 3C NMR Data for 3-Acetoxypyridine in CDCls
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Carbon Assignment Chemical Shift (6, ppm)
C=0 (Ester) ~169

C-3 ~151

C-2 ~148

C-6 ~145

C-4 ~128

C-5 ~124

-CHs (Acetyl) ~21

Expertise & Experience: The carbonyl carbon of the ester group is the most downfield signal
due to its sp? hybridization and direct attachment to two oxygen atoms. The carbon atoms of
the pyridine ring resonate in the aromatic region (120-150 ppm), with C-2, C-3, and C-6 being
the most deshielded. The methyl carbon of the acetyl group appears at the most upfield
position.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: For a liquid sample like 3-Acetoxypyridine, the spectrum can be
obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is
placed directly on the ATR crystal.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum is first collected and automatically subtracted from the sample
spectrum.
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IR Spectral Data and Interpretation

The IR spectrum of 3-Acetoxypyridine will be dominated by the strong absorption of the ester
carbonyl group and the characteristic vibrations of the pyridine ring.

Table 3: Predicted IR Absorption Frequencies for 3-Acetoxypyridine

Wavenumber (cm~—?) Vibration Type Functional Group
~3050 C-H stretch Aromatic (Pyridine)
~2950 C-H stretch Aliphatic (-CHs)
~1760 C=0 stretch Ester

~1580, 1470, 1420 C=C and C=N stretch Aromatic (Pyridine)
~1200 C-O stretch Ester

~1020 C-O stretch Ester

Expertise & Experience: The most prominent peak in the IR spectrum is expected to be the
strong C=0 stretching vibration of the ester at around 1760 cm~1. The exact position of this
band is indicative of the electronic effects of the pyridine ring. The aromatic C-H stretching
vibrations appear above 3000 cm~1, while the aliphatic C-H stretching of the methyl group is
observed just below 3000 cm~1. The C=C and C=N stretching vibrations of the pyridine ring
give rise to a series of bands in the 1600-1400 cm~1 region. The C-O stretching vibrations of
the ester group are expected to produce two bands in the 1300-1000 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and the
fragmentation pattern of a molecule, which aids in its structural identification.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: A dilute solution of 3-Acetoxypyridine in a volatile solvent (e.g.,
methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion
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or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

« lonization: Electron lonization (El) is a common method for GC-MS, which involves
bombarding the sample with high-energy electrons. For LC-MS, Electrospray lonization (ESI)
is often used, which creates ions from a fine spray of the sample solution.

e Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Mass Spectral Data and Interpretation

The mass spectrum of 3-Acetoxypyridine will show a molecular ion peak corresponding to its
molecular weight, along with several fragment ions resulting from the cleavage of weaker
bonds.

Table 4: Experimental Mass Spectrometry Data for 3-Acetoxypyridine

m/z Proposed Fragment
137 [M]* (Molecular lon)
95 [M - CH2COJ*

43 [CHsCOJ*

Expertise & Experience: The molecular ion peak [M]* is expected at an m/z of 137,
corresponding to the molecular weight of 3-Acetoxypyridine (C7H7NOz). A common
fragmentation pathway for esters is the loss of the acyl group or the alkoxy group. In this case,
the loss of a ketene molecule (CH2=C=0) from the molecular ion would result in a fragment ion
at m/z 95, corresponding to 3-hydroxypyridine radical cation. Another prominent fragment is the
acetyl cation [CH3CO]* at m/z 43.
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Caption: Plausible mass fragmentation pathway for 3-Acetoxypyridine.

Conclusion

The spectroscopic data of 3-Acetoxypyridine provides a comprehensive picture of its
molecular structure. *H and 13C NMR spectroscopy confirm the connectivity of the pyridine and
acetoxy moieties. IR spectroscopy clearly identifies the characteristic ester and aromatic
functional groups. Mass spectrometry confirms the molecular weight and reveals a predictable
fragmentation pattern. Together, these techniques provide a robust and self-validating system
for the identification and characterization of 3-Acetoxypyridine, which is indispensable for its
application in research and development.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Acetoxypyridine: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097638#spectroscopic-data-of-3-acetoxypyridine-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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